molecular formula C21H20N4O2S B2440071 N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 946274-87-9

N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2440071
CAS No.: 946274-87-9
M. Wt: 392.48
InChI Key: ZXJWPVXIVZUYDL-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Biological Activity

N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole moiety, contributing to its biological activity.
  • An isoxazole ring, known for its role in various pharmacophores.
  • A pyridine group, which enhances solubility and bioavailability.

Research indicates that this compound may interact with specific biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its mechanism likely involves modulation of receptor activity, influencing downstream signaling cascades.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15.63Induction of apoptosis via p53 activation
U-937 (monocytic leukemia)12.6Cell cycle arrest at G0-G1 phase

These findings suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle modulation .

Neuropharmacological Effects

The compound's interactions with neurotransmitter systems have also been explored. It appears to exhibit selective activity towards certain receptors, which could be beneficial in treating neurological disorders. For instance, it has shown potential as a modulator of metabotropic glutamate receptors (mGluR), which are implicated in various CNS disorders .

Case Studies

  • Study on MCF-7 Cells :
    In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. Flow cytometry assays revealed that the compound induces apoptosis through increased expression of pro-apoptotic factors .
  • Neurotransmitter Modulation :
    A study investigating the compound's effects on dopamine receptors found that it acts as a partial agonist at D2 receptors, influencing cAMP accumulation and β-arrestin recruitment. This suggests potential applications in treating conditions such as schizophrenia or Parkinson's disease .

Properties

IUPAC Name

5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13(2)16-7-4-8-18-19(16)23-21(28-18)25(12-15-6-5-9-22-11-15)20(26)17-10-14(3)27-24-17/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJWPVXIVZUYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.